molecular formula C31H38N4O B2797312 2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 922063-75-0

2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No. B2797312
CAS RN: 922063-75-0
M. Wt: 482.672
InChI Key: DOTGWYGYZDUIOC-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C31H38N4O and its molecular weight is 482.672. The purity is usually 95%.
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Scientific Research Applications

Behavioral Pharmacology of AR-A000002

A study on AR-A000002, a selective 5-HT1B antagonist with a structure featuring a tetrahydroquinoline and a piperazine moiety, demonstrates its potential in anxiolytic and antidepressant applications. This compound has shown efficacy in various animal models, suggesting a utility for 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).

Pharmacokinetics and Pharmacodynamics of Bilastine

Bilastine, an antihistamine with a piperidine derivative, illustrates the significance of chemical structure in determining the pharmacological profile of a compound. Its ability to relieve symptoms of allergic reactions is attributed to its high binding affinity to the H1 receptor, showcasing the importance of structural features in drug action (Sharma et al., 2021).

DNA Minor Groove Binder Hoechst 33258

The compound Hoechst 33258, which includes a benzimidazole group similar to components within the compound of interest, is known for its strong binding to the DNA minor groove, particularly AT-rich sequences. This highlights its application in fluorescent DNA staining, providing a model for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines exhibit a wide range of therapeutic activities, including anticancer and neuroprotective effects. This class of compounds, featuring a tetrahydroquinoline ring, underlines the potential for the development of drugs targeting various diseases, emphasizing the importance of structural elements in medicinal chemistry (Singh & Shah, 2017).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O/c1-33-17-19-35(20-18-33)30(28-14-15-29-27(22-28)9-6-16-34(29)2)23-32-31(36)21-24-10-12-26(13-11-24)25-7-4-3-5-8-25/h3-5,7-8,10-15,22,30H,6,9,16-21,23H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGWYGYZDUIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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